4-Bromo-2-cyclopropyl-6-ethylpyrimidine
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Overview
Description
4-Bromo-2-cyclopropyl-6-ethylpyrimidine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 4th position, a cyclopropyl group at the 2nd position, and an ethyl group at the 6th position of the pyrimidine ring .
Preparation Methods
The synthesis of 4-Bromo-2-cyclopropyl-6-ethylpyrimidine can be achieved through various synthetic routes. One common method involves the bromination of 2-cyclopropyl-6-ethylpyrimidine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-2-cyclopropyl-6-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding pyrimidine N-oxides or reduction reactions to yield dehalogenated products.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Scientific Research Applications
4-Bromo-2-cyclopropyl-6-ethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: This compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropyl-6-ethylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function . The bromine atom and other functional groups in the compound can form covalent or non-covalent interactions with target molecules, leading to the desired biological effects . The molecular pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
4-Bromo-2-cyclopropyl-6-ethylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Bromo-6-cyclopropyl-2-ethylpyrimidine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-Cyclopropyl-4,6-dimethylpyrimidine: Lacks the bromine atom, resulting in different chemical properties and applications.
4-Chloro-2-cyclopropyl-6-ethylpyrimidine:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties .
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyl-6-ethylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
MAAOXQGAVSDDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)Br |
Origin of Product |
United States |
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